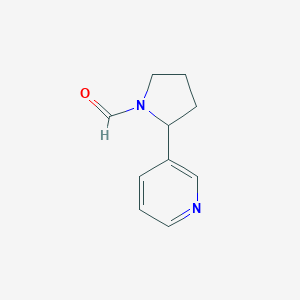

Nornicotine, N-formyl

Description

Properties

IUPAC Name |

2-pyridin-3-ylpyrrolidine-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c13-8-12-6-2-4-10(12)9-3-1-5-11-7-9/h1,3,5,7-8,10H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLSEYOOXBRDFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30336006 | |

| Record name | Nornicotine, N-formyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3000-81-5 | |

| Record name | Nornicotine, N-formyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyridin-3-yl)pyrrolidine-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-formylnornicotine in Cured Tobacco: A Comprehensive Analysis of Its Formation, Influencing Factors, and Quantification

An In-Depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

Abstract

N-formylnornicotine is a minor pyridine alkaloid found in cured tobacco leaves, formed through the modification of its direct precursor, nornicotine. While not as prominent as nicotine or the highly carcinogenic tobacco-specific nitrosamines (TSNAs), its presence is a critical indicator of specific genetic traits and post-harvest processing conditions. Understanding the mechanisms of its formation is essential for researchers in tobacco science and drug development seeking to modulate the chemical profile of tobacco products or synthesize related compounds. This guide provides a detailed examination of the biosynthetic pathways leading to N-formylnornicotine, the profound impact of curing methodologies on its concentration, validated analytical protocols for its precise quantification, and its toxicological context.

Introduction: The Significance of a Minor Alkaloid

Nicotiana tabacum L. produces a complex array of alkaloids, with nicotine being the most abundant. During post-harvest processing, particularly curing and senescence, the chemical landscape of the tobacco leaf undergoes significant transformation. N-formylnornicotine (C₁₀H₁₂N₂O) emerges during this phase as a derivative of nornicotine, characterized by the addition of a formyl group to the pyrrolidine nitrogen.[1] Although present in smaller quantities than its precursors, its formation is intrinsically linked to the enzymatic and environmental conditions of the curing process, making it a valuable marker for both the genetic background of the plant and the specific handling it has undergone. For toxicologists and drug development professionals, understanding its formation provides insight into the broader chemical changes that can lead to the generation of more hazardous compounds.

The Biosynthetic Pathway: From Nicotine to N-formylnornicotine

The formation of N-formylnornicotine is a multi-step process that begins with the primary alkaloid, nicotine. The critical prerequisite is the conversion of nicotine to nornicotine, a reaction that is heavily influenced by the plant's genetics and the curing environment.

The Precursor: Nornicotine Synthesis via Nicotine Demethylation

Nornicotine is a secondary alkaloid produced almost entirely through the N-demethylation of nicotine.[2][3] This conversion is not a simple chemical degradation but a highly specific enzymatic process catalyzed by Nicotine N-demethylase (NND) enzymes.

-

Key Enzymes : The NND enzymes are cytochrome P450 monooxygenases belonging to the CYP82E subfamily.[4] Specific genes, including CYP82E4, CYP82E5v2, and CYP82E10, have been identified as responsible for this demethylation.[3][5]

-

Mechanism : The reaction proceeds via a two-step mechanism. First, a cytochrome P450 enzyme oxidizes nicotine to create an unstable intermediate, N-(hydroxymethyl)nornicotine.[1] This intermediate then spontaneously decomposes, yielding nornicotine and formaldehyde.[1]

-

Timing : This enzymatic conversion is most active during leaf senescence and the curing process, where gene expression of CYP82E4 is significantly induced.[2][3][4]

The Final Step: Formylation of Nornicotine

Once nornicotine is present, it can be converted to N-formylnornicotine. Isotopic labeling experiments have confirmed that N-formylnornicotine arises directly from nornicotine through an enzymatic formylation process, rather than as a direct byproduct of nicotine metabolism.[1] The precise enzyme responsible for this formylation is an area of ongoing research, but the mechanism involves the addition of a formyl group (-CHO) to the nitrogen on the pyrrolidine ring of nornicotine.[1]

The Critical Role of Curing and Genetics

The concentration of N-formylnornicotine in the final cured leaf is not constant; it is dramatically affected by the interplay between the tobacco plant's genetic makeup and the specific curing method employed.

Genetic Predisposition: "Converter" vs. "Non-Converter" Tobacco

Tobacco varieties are often classified as "converters" or "non-converters." This distinction is paramount to understanding nornicotine and, by extension, N-formylnornicotine levels.

-

Converter Tobacco : These plants possess a dominant genetic locus that results in high expression of the CYP82E4 gene during senescence and curing.[2][6] This leads to a substantial conversion of nicotine to nornicotine, with levels reaching as high as 95% of the total alkaloid content.[2] This abundance of precursor material creates a highly favorable condition for the subsequent formation of N-formylnornicotine.

-

Non-Converter Tobacco : In these varieties, nicotine demethylation is minimal. Nornicotine typically constitutes less than 5% of the total alkaloids.[2] Consequently, the formation of N-formylnornicotine is significantly limited due to the scarcity of its precursor.

Curing Methodologies: Controlling the Chemical Environment

Curing is a controlled drying process that involves a series of physical and biochemical changes essential for developing the desired aroma, color, and texture of the leaf.[7][8][9] The specific conditions of each curing method directly regulate the enzymatic activity responsible for alkaloid conversion.

| Curing Method | Key Characteristics | Impact on Enzyme Activity | Expected Nornicotine & N-formylnornicotine Levels |

| Air-Curing | Slow drying (4-8 weeks) in well-ventilated barns with no external heat.[9] Used for Burley and cigar tobaccos. | Prolonged period of enzymatic activity as the leaf slowly senesces and dries.[10] | High (especially in converter genotypes) |

| Flue-Curing | Rapid drying (4-6 days) with applied heat and controlled humidity.[11] Used for Virginia tobacco. | High temperatures quickly denature enzymes, halting most biochemical conversions early in the process. | Low |

| Sun-Curing | Leaves are hung outdoors and dried directly by the sun for about two weeks.[9] Used for Oriental tobaccos. | Intermediate; enzyme activity occurs but is limited by the rate of drying.[12] | Moderate |

Analytical Protocol: Quantification by LC-MS/MS

Accurate quantification of N-formylnornicotine is crucial for research and quality control. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[13][14]

Step-by-Step Experimental Workflow

-

Sample Preparation :

-

Accurately weigh 50-100 mg of finely ground, dried, and cured tobacco leaf into a centrifuge tube.

-

Add an internal standard solution (e.g., N-formylnornicotine-d4) to correct for matrix effects and extraction variability.

-

Add 5 mL of extraction solvent (e.g., 10 mM ammonium acetate in water).

-

Vortex vigorously for 1 minute, followed by sonication in a water bath for 30 minutes to ensure complete extraction.

-

Centrifuge the sample at 5000 x g for 10 minutes to pellet solid debris.

-

-

Filtration and Dilution :

-

Carefully transfer the supernatant to a clean tube.

-

Filter the extract through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial.

-

If necessary, dilute the sample with the mobile phase to fall within the calibration curve range.

-

-

LC-MS/MS Analysis :

-

Chromatographic System : HPLC or UPLC system.

-

Column : A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase A : 0.1% Formic acid in water.

-

Mobile Phase B : 0.1% Formic acid in methanol.

-

Gradient : A typical gradient would start at 5-10% B, ramp up to 95% B to elute the analyte, and then re-equilibrate.

-

Mass Spectrometer : A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions : Monitor the specific precursor-to-product ion transitions for N-formylnornicotine and its internal standard. For N-formylnornicotine (m/z 177), characteristic product ions would be monitored.

-

-

Quantification :

-

Generate a calibration curve using certified reference standards of N-formylnornicotine at known concentrations (e.g., 1-100 ng/mL).

-

Calculate the concentration in the sample by comparing the analyte/internal standard peak area ratio against the calibration curve.

-

Toxicological Context and Research Implications

While N-formylnornicotine itself is not classified as a major carcinogen like the nitrosamine N'-nitrosonornicotine (NNN), its study is vital for several reasons.

-

Biological Activity : N-formylnornicotine interacts with nicotinic acetylcholine receptors, exhibiting neuropharmacological effects, albeit with different potency compared to nicotine.[1] Its complete toxicological profile requires further investigation.

-

Distinction from NNN : It is critical to distinguish formylation from nitrosation. Nornicotine is the direct precursor to both N-formylnornicotine (via formylation) and the potent carcinogen NNN (via nitrosation).[2][15] Conditions that favor high nornicotine levels, such as using converter tobaccos and air-curing, can unfortunately increase the potential for forming both compounds.

-

Research Applications : As a stable derivative, N-formylnornicotine can serve as an intermediate in the chemical synthesis of other nicotine-related compounds for pharmaceutical and toxicological research.[1] Furthermore, its concentration serves as a reliable indicator of nicotine conversion efficiency, aiding plant breeders in developing low-nornicotine tobacco lines to reduce NNN formation.[3]

Conclusion

The formation of N-formylnornicotine in cured tobacco leaves is a complex process governed by the enzymatic demethylation of nicotine to nornicotine, followed by the enzymatic formylation of nornicotine. The yield is heavily dependent on the genetic background of the tobacco plant—specifically, whether it is a "converter" variety—and the curing method employed, with slower, low-heat methods like air-curing promoting its formation. Its accurate quantification via LC-MS/MS provides valuable data for quality control, breeding programs aimed at reducing harmful constituents, and fundamental research into alkaloid chemistry. For professionals in the field, a thorough understanding of these pathways is indispensable for controlling the chemical composition of tobacco and for the broader exploration of nicotinic compounds.

References

-

Siminszky, B., Gavilano, L., Bowen, S. W., & Dewey, R. E. (2005). Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase. Proceedings of the National Academy of Sciences, 102(41), 14919-14924. Available from: [Link]

-

Lewis, R. S., Bowen, S. W., & Dewey, R. E. (2015). Enantioselective Demethylation of Nicotine as a Mechanism for Variable Nornicotine Composition in Tobacco Leaf. Journal of Biological Chemistry, 290(4), 2139-2148. Available from: [Link]

-

Siminszky, B., Gavilano, L., Bowen, S. W., & Dewey, R. E. (2005). Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase. PubMed. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 528369, Nornicotine, N-formyl. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13945368, N-Formylnornicotine. Available from: [Link]

-

Wang, Y., et al. (2018). Proposed formation pathways of the major TSNAs found in cured tobacco leaves. ResearchGate. Available from: [Link]

-

Lewis, R. S., et al. (2010). Three nicotine demethylase genes mediate nornicotine biosynthesis in Nicotiana tabacum L.: functional characterization of the CYP82E10 gene. PubMed. Available from: [Link]

-

Salamanca, A., & El-Kattan, A. F. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. ACS Omega, 8(11), 9991-10003. Available from: [Link]

-

Boutet, E. (2018). Formation of NNN in tobacco. ResearchGate. Available from: [Link]

-

Chen, G., et al. (2025). Insights into tobacco leaf quality deterioration under long-term storage by investigating dynamic phytochemical and metabolite profile variations. BMC Plant Biology, 25(1), 1-16. Available from: [Link]

-

Zikeli, F., et al. (2021). Potential of Pre-Harvest Wastes of Tobacco (Nicotiana tabacum L.) Crops, Grown for Smoke Products, as Source of Bioactive Compounds (Phenols and Flavonoids). MDPI. Available from: [Link]

-

Hecht, S. S., et al. (1978). Tobacco-specific nitrosamines: formation from nicotine in vitro and during tobacco curing and carcinogenicity in strain A mice. PubMed. Available from: [Link]

-

Islam, T., et al. (2023). Genetic regulation and manipulation of nicotine biosynthesis in tobacco: strategies to eliminate addictive alkaloids. PubMed Central. Available from: [Link]

-

Shi, H., et al. (2020). Formation of tobacco-specific nitrosamines in air-cured tobacco. ResearchGate. Available from: [Link]

-

Son, Y., et al. (2020). Influence of Tobacco Variety and Curing on Free Radical Production in Cigarette Smoke. Nicotine & Tobacco Research, 22(10), 1747-1754. Available from: [Link]

-

North Carolina State University Extension. CURING TOBACCO. Available from: [Link]

-

Mészáros, P., et al. (2017). Biosynthetic pathway of nicotine alkaloids in Nicotiana tabacum. ResearchGate. Available from: [Link]

-

da Silva, A. C. R., & de Oliveira, A. C. (2020). Trends in analytical methods for analysis of tobacco products: An Overview. Revista Processos Químicos, 14(27), 81-96. Available from: [Link]

-

Carvalho, B. L., et al. (2014). Genetic Parameters Estimates Associated to Conversion of Nicotine to Nornicotine in Burley Tobacco. Semantic Scholar. Available from: [Link]

-

Jackson, G. P., et al. (2025). Direct analysis of tobacco specific nitrosamines in tobacco products using a molecularly imprinted polymer-packed column. ResearchGate. Available from: [Link]

-

Wang, Y., et al. (2024). Regression prediction of tobacco chemical components during curing based on color quantification and machine learning. Scientific Reports, 14(1), 1-12. Available from: [Link]

-

Encyclopedia Britannica. Tobacco - Harvest, Curing, Processing. Available from: [Link]

-

Bozhinova, R. (2018). The Effects of During Sun-Cured Period on the Some Chemical Composition Changes of Oriental Tobacco. DergiPark. Available from: [Link]

-

Todea, A., et al. (2012). DETERMINATION OF NICOTINE FROM TOBACCO BY LC-MS-MS. Farmacia, 60(5), 682-689. Available from: [Link]

-

Philip Morris International. Tobacco curing. Available from: [Link]

-

Committee on Toxicity. (2020). Potential toxicological risks from (E(N)NDS - e-cigarettes. Reviews by UK and International organisation. Available from: [Link]

-

Zhang, Y., et al. (2023). Topping and grafting affect the alkaloid content and gene expression patterns of tobacco (Nicotiana tabacum L.). Physiologia Plantarum, 175(1), e13840. Available from: [Link]

-

Son, Y., et al. (2018). Analytical Method for Measurement of Tobacco-Specific Nitrosamines in E-Cigarette Liquid and Aerosol. MDPI. Available from: [Link]

Sources

- 1. Buy this compound | 3000-81-5 [smolecule.com]

- 2. Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Three nicotine demethylase genes mediate nornicotine biosynthesis in Nicotiana tabacum L.: functional characterization of the CYP82E10 gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genetic regulation and manipulation of nicotine biosynthesis in tobacco: strategies to eliminate addictive alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regression prediction of tobacco chemical components during curing based on color quantification and machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tobacco - Harvest, Curing, Processing | Britannica [britannica.com]

- 9. pmi.com [pmi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. arec.vaes.vt.edu [arec.vaes.vt.edu]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. itim-cj.ro [itim-cj.ro]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the In Vivo Metabolism of N-formylnornicotine in Humans

Abstract

N-formylnornicotine (FNN) is a minor tobacco alkaloid structurally related to nicotine. While present in smaller quantities, understanding its metabolic fate in humans is critical due to its relationship with nornicotine, a direct precursor to the potent carcinogen N'-nitrosonornicotine (NNN). This guide provides a detailed examination of the in vivo metabolism of FNN in humans, focusing on the enzymatic pathways, analytical methodologies for quantification, and the toxicological implications of its metabolic conversion. We will explore the pivotal role of cytochrome P450 enzymes in the deformylation of FNN to nornicotine and discuss the subsequent metabolic steps. Furthermore, this document outlines a comprehensive, field-proven liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow for the robust analysis of FNN and its metabolites in biological matrices, providing researchers with the necessary framework for accurate bio-monitoring and toxicological assessment.

The Metabolic Fate of N-formylnornicotine: A Stepwise Conversion

The metabolism of N-formylnornicotine in humans is primarily characterized by its conversion to nornicotine. This process is not just a simple detoxification step but a significant bioactivation pathway, as the resulting metabolite has considerable toxicological importance.

Primary Metabolic Pathway: Deformylation to Nornicotine

The central metabolic event for FNN is the enzymatic removal of its N-formyl group to yield nornicotine. This deformylation reaction is a critical juncture, as nornicotine is a pharmacologically active alkaloid and a precursor for the formation of tobacco-specific nitrosamines (TSNAs).[1]

The overall reaction can be summarized as:

N-formylnornicotine → Nornicotine + Formic Acid

This conversion has been demonstrated in vivo, with studies showing that most nornicotine found in the urine of tobacco users is derived from the metabolism of nicotine, a process that can proceed via an FNN intermediate.[2]

The Role of Cytochrome P450 Enzymes

The enzymatic machinery responsible for the deformylation of FNN involves the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver and are the primary catalysts for the metabolism of a vast array of foreign compounds.[3][4] While the specific human CYP isozyme with the highest catalytic efficiency for FNN deformylation is an area of ongoing research, the general mechanism is understood to be an oxidative process.[5]

The proposed mechanism involves two key steps:

-

N-formyl Hydroxylation: A CYP enzyme catalyzes the hydroxylation of the formyl group, creating an unstable intermediate.

-

Spontaneous Decomposition: This hydroxylated intermediate then spontaneously decomposes, releasing nornicotine and formic acid.[5][6]

This is analogous to the N-demethylation of nicotine to nornicotine, which is also mediated by CYP enzymes and proceeds through an unstable N-(hydroxymethyl)nornicotine intermediate.[5][6][7][8] Given the structural similarities, it is highly probable that the same CYP enzymes involved in nicotine N-demethylation, such as CYP2A6 and CYP2B6, play a significant role in FNN deformylation.[9]

Downstream Metabolism of Nornicotine

Once formed, nornicotine enters its own metabolic pathways. It can be oxidized to form norcotinine (demethylcotinine).[10][11] More critically, nornicotine can undergo nitrosation in vivo, particularly in the acidic environment of the stomach or through microbial action in the oral cavity, to form the potent carcinogen N'-nitrosonornicotine (NNN).[7][12] NNN is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC). Therefore, the metabolic conversion of FNN to nornicotine represents a significant step in the potential bioactivation of a minor alkaloid into a powerful carcinogen.

Visualizing the Metabolic Pathway

The following diagram illustrates the key metabolic transformation of N-formylnornicotine.

Caption: Metabolic pathway of N-formylnornicotine in humans.

Analytical Methodology for Metabolic Profiling

To accurately assess human exposure and metabolic capacity related to FNN, a robust and sensitive analytical method is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying low-level analytes like FNN and its metabolites in complex biological matrices such as urine, plasma, and serum.[13]

Causality Behind Experimental Choices

The selection of LC-MS/MS is driven by its unparalleled sensitivity and selectivity.

-

Sensitivity: It allows for the detection of metabolites at concentrations as low as the sub-femtogram per milliliter level, which is crucial given the minor abundance of FNN.[14][15]

-

Selectivity: Tandem mass spectrometry (MS/MS) provides structural confirmation by monitoring specific precursor-to-product ion transitions, minimizing the risk of interference from other matrix components. This ensures that the measured signal is unequivocally from the analyte of interest.

-

Internal Standards: The use of stable isotope-labeled internal standards (e.g., N-formylnornicotine-d4) is critical. These standards co-elute with the analyte and experience similar ionization effects, correcting for any variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[16]

Step-by-Step Experimental Protocol: LC-MS/MS Analysis

This protocol provides a self-validating framework for the quantitative analysis of FNN and nornicotine in human urine.

1. Sample Preparation (Solid Phase Extraction - SPE)

-

Objective: To concentrate the analytes and remove interfering matrix components.

-

Step 1.1: To 1 mL of urine, add 50 µL of an internal standard working solution (containing deuterated FNN and nornicotine).

-

Step 1.2: Add 1 mL of 100 mM ammonium acetate buffer (pH 6.8) and vortex.

-

Step 1.3: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

-

Step 1.4: Load the prepared urine sample onto the SPE cartridge.

-

Step 1.5: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol to remove hydrophilic interferences.

-

Step 1.6: Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

-

Step 1.7: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[17]

-

Step 1.8: Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Separation

-

Objective: To chromatographically separate the analytes from each other and from any remaining matrix components before they enter the mass spectrometer.

-

Step 2.1: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Step 2.2: Employ a gradient elution using Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

-

Step 2.3: A typical gradient might be: 5% B for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, and return to 5% B to re-equilibrate.

-

Step 2.4: Set the flow rate to 0.3 mL/min and the column temperature to 40°C.

3. Tandem Mass Spectrometry (MS/MS) Detection

-

Objective: To selectively detect and quantify the target analytes.

-

Step 3.1: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Step 3.2: Use Selected Reaction Monitoring (SRM) to monitor specific precursor ion → product ion transitions for each analyte and internal standard. Example transitions:

-

N-formylnornicotine: m/z 177.1 → 148.1

-

Nornicotine: m/z 149.1 → 92.1

-

-

Step 3.3: Optimize instrument parameters such as collision energy and cone voltage for each transition to maximize signal intensity.

4. Data Analysis and Quantification

-

Objective: To determine the concentration of each analyte in the original sample.

-

Step 4.1: Generate a calibration curve by analyzing a series of known standards prepared in a blank matrix (e.g., synthetic urine).

-

Step 4.2: Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

-

Step 4.3: Apply a linear regression to the calibration curve (R² should be >0.99).[13]

-

Step 4.4: Calculate the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Analytical Workflow

The following diagram outlines the comprehensive workflow for the analysis of FNN and its metabolites.

Caption: LC-MS/MS workflow for FNN metabolite analysis.

Quantitative Data in Human Subjects

Quantitative data on FNN itself in human biospecimens is sparse due to its low concentration. However, extensive data exists for its key metabolite, nornicotine, and the subsequent carcinogenic product, NNN. The table below summarizes representative concentration ranges found in the urine of tobacco users.

| Analyte | Matrix | Subject Group | Concentration Range (pmol/mL) | Citation |

| Total Nornicotine | Urine | Smokers | 0.41% of nicotine dose | [2] |

| Total NNN | Urine | Smokers | 0.060 ± 0.035 | [18] |

| Total NNN | Urine | e-Cigarette Users | Significantly lower than smokers | [18] |

| 3'-hydroxynorcotinine * | Urine | Smokers | 393 ± 287 | [19] |

Note: 3'-hydroxynorcotinine is a downstream metabolite of nornicotine, further indicating the metabolic processing of the nornicotine backbone.

Toxicological and Research Implications

The metabolism of FNN to nornicotine is of significant toxicological concern. This conversion effectively increases the body's pool of nornicotine, which serves as a direct precursor to the formation of the potent carcinogen NNN.[1][12] For researchers and drug development professionals, this pathway highlights several key points:

-

Biomarker Development: Measuring urinary nornicotine and its metabolites can serve as a valuable biomarker for understanding the metabolic activation of tobacco alkaloids.

-

Risk Assessment: The metabolic conversion of FNN contributes to the overall carcinogenic burden associated with tobacco use. Understanding the enzymatic kinetics of this pathway can help refine cancer risk models.

-

Therapeutic Inhibition: Identifying the specific CYP450 enzymes responsible for FNN deformylation could open avenues for developing targeted inhibitors. Such inhibitors could potentially reduce the in vivo formation of nornicotine and, consequently, NNN, as a harm reduction strategy.

Conclusion

The in vivo metabolism of N-formylnornicotine in humans is a critical pathway that transforms a minor tobacco alkaloid into nornicotine, a pharmacologically active compound and a direct precursor to the potent carcinogen N'-nitrosonornicotine. This conversion is primarily catalyzed by cytochrome P450 enzymes in the liver. Accurate quantification of FNN and its metabolites is achievable through robust LC-MS/MS methodologies, which are essential for toxicological risk assessment and biomarker studies. A thorough understanding of this metabolic pathway is vital for researchers in toxicology, cancer prevention, and drug development to better evaluate the health risks associated with tobacco use and to explore potential strategies for harm reduction.

References

-

Siminszky, B., Gavilano, L., Bowen, S. W., & Dewey, R. E. (2005). Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase. Proceedings of the National Academy of Sciences of the United States of America, 102(41), 14919–14924. [Link]

-

Siminszky, B., Gavilano, L., Bowen, S. W., & Dewey, R. E. (2005). Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase. PubMed. [Link]

-

Chakrabarti, J. (2011). An evolutionary perspective of nicotine to nornicotine conversion, its regulation and characterization of ein2 mediated ethylene signaling in tobacco. UKnowledge. [Link]

-

Siminszky, B., Gavilano, L., & Dewey, R. E. (2005). Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase. Semantic Scholar. [Link]

-

Yu, H., et al. (2015). Conversion of nornicotine to 6-hydroxy-nornicotine and 6-hydroxy-myosmine by Shinella sp. strain HZN7. PubMed. [Link]

-

Cashman, J. R., Park, S. B., Yang, Z. C., Jacob, P., & Benowitz, N. L. (1993). Stereoselective Metabolism of (S)-(-)-nicotine in Humans: Formation of trans-(S)-(-)-nicotine N-1'-oxide. PubMed. [Link]

-

Guan, L., Jin, Y., & Liu, Y. (2014). Fundamental Reaction Pathways for Cytochrome P450-catalyzed 5′-Hydroxylation and N-Demethylation of Nicotine. Scientific Reports, 4, 4661. [Link]

-

Stepanov, I., & Hecht, S. S. (2005). Detection and Quantitation of N′-Nitrosonornicotine in Human Toenails by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Cancer Epidemiology, Biomarkers & Prevention, 14(12), 2973–2976. [Link]

-

FORMATION OF NORNICOTINE AND OTHER METABOLITES FROM NICOTINE IN VITRO AND IN VIVO. (1962). Scilit. [Link]

-

Nornicotine. Wikipedia. [Link]

-

A Review on Mechanism of Nitrosamine Formation, Metabolism and Toxicity in In Vivo. (2014). Impactfactor. [Link]

-

Murphy, S. E. (2014). Biochemistry of nicotine metabolism and its relevance to lung cancer. Journal of Biological Chemistry, 289(41), 28051–28059. [Link]

-

Zhang, X., et al. (2012). Catalytic Mechanism of Cytochrome P450 for 5′-Hydroxylation of Nicotine: Fundamental Reaction Pathways and Stereoselectivity. The Journal of Physical Chemistry B, 116(34), 10246–10257. [Link]

-

Carmella, S. G., et al. (2016). Combined Analysis of N′-Nitrosonornicotine and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol in the Urine of Cigarette Smokers and e-Cigarette Users. Journal of Proteome Research, 15(1), 241–247. [Link]

-

Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, (169), 29–64. [Link]

-

Metabolism of nornicotine, anabasine, and N-methylanabasine. ResearchGate. [Link]

-

Kleftaras, G., et al. (2022). UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies. Analytical and Bioanalytical Chemistry, 414(24), 7057–7067. [Link]

-

Davydov, D. R. (2013). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. Journal of Biological Chemistry, 288(51), 36387–36398. [Link]

-

Determination of N‐nitrosonornicotine (NNN) in Smokeless Tobacco and Tobacco Filler by HPLC MS/MS. (2019). FDA. [Link]

-

Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103–141. [Link]

-

Upadhyaya, P., & Hecht, S. S. (2015). Quantitative analysis of 3'-hydroxynorcotinine in human urine. Semantic Scholar. [Link]

-

Kleftaras, G., et al. (2022). UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies. ResearchGate. [Link]

-

Clinical Learning. (2023, November 30). Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures. YouTube. [Link]

-

Ke, Y., et al. (2021). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. FDA. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Fundamental Reaction Pathways for Cytochrome P450-catalyzed 5′-Hydroxylation and N-Demethylation of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy Nornicotine, N-formyl | 3000-81-5 [smolecule.com]

- 7. Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

- 11. researchgate.net [researchgate.net]

- 12. Nornicotine - Wikipedia [en.wikipedia.org]

- 13. UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Detection and Quantitation of N′-Nitrosonornicotine in Human Toenails by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fda.gov [fda.gov]

- 16. fda.gov [fda.gov]

- 17. researchgate.net [researchgate.net]

- 18. Combined Analysis of N′-Nitrosonornicotine and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol in the Urine of Cigarette Smokers and e-Cigarette Users - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantitative analysis of 3'-hydroxynorcotinine in human urine. | Semantic Scholar [semanticscholar.org]

Chemical synthesis and purification of N-formylnornicotine

An In-depth Technical Guide to the Chemical Synthesis and Purification of N-formylnornicotine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-formylnornicotine

N-formylnornicotine is a tertiary amide and a derivative of nornicotine, a minor tobacco alkaloid structurally similar to nicotine but lacking the N-methyl group.[1][2] Its significance in the scientific community stems from multiple domains. Primarily, it is recognized as an oxidative metabolite of nicotine.[3] In the biochemistry of tobacco plants, the formation of N-formylnornicotine is a key step in the metabolic pathway of nicotine, particularly during the curing and senescence of tobacco leaves.[3]

From a public health and toxicological perspective, the study of N-formylnornicotine and its parent compound, nornicotine, is critical. Nornicotine is a direct precursor to the potent, non-volatile, tobacco-specific nitrosamine (TSNA) called N'-nitrosonornicotine (NNN), a Group 1 carcinogen.[2][3] Understanding the metabolic pathways that generate nornicotine and its derivatives is therefore a central focus of research aimed at mitigating the harmful constituents in tobacco products.[3] Furthermore, N-formylnornicotine itself is found in tobacco products and has been studied for its own biological activities, including interactions with nicotinic acetylcholine receptors (nAChRs), though its affinity is weaker than that of nicotine.[1][3]

This guide provides a comprehensive, field-proven framework for the chemical synthesis, purification, and analytical characterization of N-formylnornicotine, enabling researchers to produce high-purity material for toxicological, pharmacological, and metabolic studies.

Chemical Profile and Data

A summary of the key chemical properties of N-formylnornicotine is presented below. This data is essential for both the planning of synthetic procedures and the interpretation of analytical results.

| Property | Value | Source |

| CAS Number | 3000-81-5 | [4] |

| Molecular Formula | C₁₀H₁₂N₂O | [4][5] |

| Molecular Weight | 176.22 g/mol | [4][5] |

| IUPAC Name | 2-(pyridin-3-yl)pyrrolidine-1-carbaldehyde | [3] |

| Appearance | Varies (often an oil or low-melting solid) | N/A |

Part 1: Chemical Synthesis via N-Formylation

The most direct and efficient method for preparing N-formylnornicotine in a laboratory setting is the N-formylation of nornicotine. Nornicotine, the precursor, can be obtained commercially or synthesized through various established routes, such as the demethylation of nicotine.[2] The formylation reaction introduces a formyl group (-CHO) onto the secondary amine of the pyrrolidine ring.

Causality of Method Selection

The choice of a formylating agent is critical to ensure a high-yield, clean reaction. While various reagents can achieve this transformation, a mixed anhydride of formic acid, such as acetic formic anhydride generated in situ from formic acid and acetic anhydride, is an excellent choice. This reagent is highly effective for the formylation of secondary amines under mild conditions. It is more reactive than formic acid alone, leading to faster reaction times and higher conversion, while being gentle enough to avoid side reactions on the pyridine ring.

Reaction Pathway

The overall synthetic transformation is illustrated below.

Caption: Chemical synthesis of N-formylnornicotine from nornicotine.

Experimental Protocol: N-Formylation of (S)-Nornicotine

This protocol describes a representative procedure on a 10 mmol scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reagent Preparation:

-

In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add (S)-nornicotine (1.48 g, 10 mmol).

-

Dissolve the nornicotine in 30 mL of anhydrous dichloromethane (DCM).

-

Cool the solution to 0°C using an ice bath.

-

-

Generation of Formylating Agent:

-

In a separate flask, carefully add acetic anhydride (1.13 mL, 12 mmol, 1.2 eq) to formic acid (0.45 mL, 12 mmol, 1.2 eq) at 0°C.

-

Allow the mixture to stir at 0°C for 15-20 minutes to pre-form the acetic formic anhydride.

-

-

Reaction Execution:

-

Slowly add the prepared acetic formic anhydride solution dropwise to the stirred nornicotine solution at 0°C over 10 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 2-4 hours.

-

-

Reaction Monitoring & Work-up:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the nornicotine spot has been consumed.

-

Upon completion, cool the mixture back to 0°C and slowly quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize excess acid.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude N-formylnornicotine, typically as a viscous oil.

-

Part 2: Purification by Flash Column Chromatography

The crude product from the synthesis will contain the desired N-formylnornicotine along with minor impurities and potentially unreacted starting material. Flash column chromatography is the standard and most effective method for purifying the compound to a high degree (>95%).

Principle of Separation

This technique exploits the difference in polarity between the components of the crude mixture. N-formylnornicotine, being a tertiary amide, is significantly less polar than the starting material, nornicotine, which is a secondary amine. The silica gel stationary phase is highly polar. As the mobile phase (a less polar solvent mixture) flows through the column, less polar compounds travel faster, while more polar compounds (like nornicotine) are retained more strongly and elute later. This differential migration allows for effective separation.

Purification Workflow

The logical steps for a successful purification are outlined in the following diagram.

Caption: Workflow for the purification of N-formylnornicotine.

Experimental Protocol: Flash Chromatography

-

Eluent Selection:

-

Develop a suitable mobile phase using TLC. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH).

-

Aim for a solvent system that gives the product (N-formylnornicotine) an Rf value of approximately 0.3-0.4. A typical system might be 98:2 or 95:5 DCM:MeOH.

-

-

Column Preparation:

-

Select a glass column of appropriate size for the amount of crude material.

-

Prepare a slurry of silica gel in the initial, less polar eluent (e.g., pure DCM or DCM with a very small percentage of MeOH).

-

Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

-

-

Sample Loading:

-

Dissolve the crude oil in a minimal amount of the DCM.

-

Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent.

-

Carefully add the sample to the top of the packed column.

-

-

Elution and Fraction Collection:

-

Begin eluting the column with the mobile phase, starting with a lower polarity (e.g., 1-2% MeOH in DCM) and gradually increasing the polarity if necessary.

-

Collect fractions of a consistent volume (e.g., 10-15 mL) in test tubes.

-

-

Analysis and Finalization:

-

Spot every few fractions on a TLC plate and visualize (e.g., using a UV lamp and/or an iodine chamber) to identify which fractions contain the pure product.

-

Combine the fractions that show a single, clean spot corresponding to N-formylnornicotine.

-

Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

-

Part 3: Analytical Characterization and Validation

After purification, the identity and purity of the N-formylnornicotine must be rigorously confirmed. This step is a self-validating system for the entire protocol, ensuring the final product meets the required standards for research applications.

Standard Characterization Techniques

-

¹H-NMR (Proton Nuclear Magnetic Resonance): Provides detailed structural information, confirming the presence of the formyl proton and the correct arrangement of protons on the pyridine and pyrrolidine rings.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound, matching the expected value of 176.22 g/mol .[4]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically expressed as a percentage area of the main peak.[4]

-

Infrared (IR) Spectroscopy: Useful for identifying the characteristic strong carbonyl (C=O) stretch of the amide group, typically appearing around 1650-1680 cm⁻¹.[4]

A Certificate of Analysis (CoA) for a research-grade standard of N-formylnornicotine would typically include data from these techniques to validate its identity and purity.[4]

Conclusion

The synthesis and purification of N-formylnornicotine are achievable through standard, well-established organic chemistry techniques. The described method of N-formylation of nornicotine followed by purification via flash column chromatography provides a reliable and scalable route to obtaining high-purity material. The causality-driven explanations for procedural choices and the inclusion of detailed protocols are designed to empower researchers to confidently produce and validate this important nicotine metabolite for their studies. Rigorous analytical characterization is the final, indispensable step to ensure the integrity of any subsequent experimental data.

References

- Smolecule. (2023, September 14). Buy Nornicotine, N-formyl | 3000-81-5.

- Benchchem. (n.d.). This compound Research Chemical.

- Conti, P., et al. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine.

- SynThink Research Chemicals. (n.d.). N-Formylnornicotine | 3000-81-5.

- National Center for Biotechnology Information. (n.d.). N-Formylnornicotine | C10H12N2O | CID 13945368. PubChem Compound Database.

- Cuevas, G., et al. (2007). A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues. Molecules, 12(6), 1275-1283.

- Baxendale, I. R., Brusotti, G., & Ley, S. V. (2002). Synthesis of nornicotine, nicotine and other functionalised derivatives using solid-supported reagents and scavengers. Journal of the Chemical Society, Perkin Transactions 1, (1), 143-154.

- National Center for Biotechnology Information. (n.d.). This compound | C10H12N2O | CID 528369. PubChem Compound Database.

- Crooks, P. A., et al. (1999). A novel enantioselective synthesis of (S)-(-)- and (R)-(+)

- University of Angers. (n.d.). Total enantioselective synthesis of (S)-Nicotine.

- Wikipedia. (n.d.). Nornicotine.

- Skibiński, R., et al. (2022). Efficient Method of (S)-Nicotine Synthesis. Molecules, 27(19), 6248.

- Hucker, H. B., Gillette, J. R., & Brodie, B. B. (1959). FORMATION OF NORNICOTINE AND OTHER METABOLITES FROM NICOTINE IN VITRO AND IN VIVO. Canadian Journal of Biochemistry and Physiology, 37(4), 549-555.

Sources

A Technical Guide to the Biological Activity of N-formylnornicotine at Nicotinic Acetylcholine Receptors

Abstract

N-formylnornicotine (NFN) is a derivative of nornicotine, an alkaloid found in tobacco, and is also formed through the metabolism of nicotine.[1][2] While its parent compounds, nicotine and nornicotine, have been extensively studied for their interactions with nicotinic acetylcholine receptors (nAChRs), the specific pharmacological profile of NFN remains less characterized. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological activity of N-formylnornicotine at various nAChR subtypes. We delve into the foundational principles of nAChR structure and function, followed by detailed, field-proven protocols for characterizing the binding affinity and functional activity of NFN using radioligand binding assays and two-electrode voltage clamp (TEVC) electrophysiology. This document is structured to not only provide step-by-step methodologies but also to explain the causality behind experimental choices, ensuring a robust and reproducible approach to elucidating the neuropharmacological significance of this compound.

Introduction to Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are a critical class of ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[3][4] Their activation by the endogenous neurotransmitter acetylcholine, or by exogenous ligands like nicotine, plays a fundamental role in cognitive processes, motor control, and reward pathways.[3] Consequently, nAChRs are significant therapeutic targets for a range of pathologies including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[3][5]

Structure and Diversity of nAChRs

nAChRs are pentameric proteins, formed by the assembly of five transmembrane subunits arranged around a central ion pore.[6][7][8] In mammals, seventeen different nAChR subunits have been identified (α1–α10, β1–β4, γ, δ, and ε), which co-assemble into a vast array of receptor subtypes with distinct properties.[7][8]

-

Heteromeric Receptors: The most abundant nAChRs in the brain are heteromeric, typically composed of α and β subunits. The α4β2 subtype, for instance, is the most common high-affinity nicotine binding site in the brain.[6][9] The ligand binding sites in these receptors are located at the interface between an α and a non-α subunit.[4][8]

-

Homomeric Receptors: The α7 subunit is unique in its ability to form functional homopentameric receptors (composed of five α7 subunits).[9] These receptors are characterized by a lower affinity for agonists, rapid activation and desensitization kinetics, and high permeability to calcium ions.[7][8]

This structural diversity gives rise to subtypes with unique pharmacological profiles, expression patterns, and physiological roles, making subtype selectivity a key goal in drug development.[3][8]

Physiological Roles and Therapeutic Relevance

The widespread expression of nAChR subtypes means that nicotinic signaling impinges on nearly every brain circuit.[6] They modulate the release of numerous neurotransmitters, including dopamine, glutamate, and GABA, thereby influencing neuronal excitability and network activity.[10] Dysfunction in the nicotinic cholinergic system has been linked to several neurological and psychiatric disorders, driving research into subtype-selective ligands that can offer therapeutic benefits with fewer side effects.[3]

N-formylnornicotine: A Compound of Interest

Chemical Structure and Origin

N-formylnornicotine (C₁₀H₁₂N₂O) is a derivative of nornicotine where a formyl group is attached to the pyrrolidine nitrogen.[1][2][11] It is found as a minor alkaloid in tobacco plants and can be formed through the enzymatic oxidation of nornicotine.[1] Furthermore, nornicotine itself is a metabolite of nicotine, formed via N-demethylation, a reaction mediated primarily by CYP2A6 enzymes.[12]

Rationale for Investigation

The study of NFN is driven by several key factors:

-

Biological Activity: As a structural analog of nicotine and nornicotine, NFN is predicted to interact with nAChRs, potentially contributing to the overall pharmacological effects of tobacco use.[1] Limited studies have suggested a weak binding affinity, but a comprehensive characterization is lacking.[1]

-

Toxicological Significance: Nornicotine and its derivatives can undergo nitrosation to form N'-nitrosonornicotine (NNN), a potent Group 1 carcinogen.[1][2] Understanding the metabolic pathways and biological activity of NFN is crucial for assessing the health risks associated with tobacco consumption.[1][2][13]

-

Therapeutic Potential: The vast landscape of nAChR pharmacology suggests that even minor alkaloids could serve as lead compounds for developing novel therapeutics for neurological disorders.[2][5]

Characterizing the Binding Affinity of N-formylnornicotine

To determine how strongly NFN binds to nAChRs, a competitive radioligand binding assay is the gold standard methodology.[14][15] This technique provides a quantitative measure of the binding affinity (Ki) of an unlabeled compound by assessing its ability to displace a high-affinity radiolabeled ligand from the receptor.[14]

Principle of Competitive Radioligand Binding Assays

The assay relies on the principle of competition for a finite number of receptor sites. A biological preparation containing the nAChR subtype of interest (e.g., rat brain homogenates for α4β2*, or membranes from cells expressing a specific subtype) is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]Epibatidine or [³H]Cytisine for high-affinity sites).[14][16] Increasing concentrations of the unlabeled test compound (NFN) are added, and as the NFN concentration rises, it displaces the radioligand, reducing the measured radioactivity bound to the receptors. The concentration of NFN that inhibits 50% of the specific binding of the radioligand is the IC50 value. This is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[14]

Detailed Experimental Protocol: Competitive Binding Assay

This protocol is a self-validating system, incorporating controls for total and non-specific binding to ensure accurate determination of specific binding.

A. Materials and Reagents:

-

Membrane Preparation: Source of nAChRs (e.g., rat cerebral cortex for α4β2* or HEK cells stably expressing the desired nAChR subtype).[17]

-

Homogenization Buffer: 50 mM Tris-HCl, 5 mM EDTA, 5 mM EGTA, pH 7.4, supplemented with a commercial protease inhibitor cocktail. The chelating agents EDTA and EGTA are included to inhibit metalloproteases, thereby preserving receptor integrity.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: e.g., [³H]Epibatidine (for high-affinity nAChRs), at a concentration near its Kd.

-

Non-specific Binding Competitor: A high concentration (e.g., 100 µM) of a known nAChR agonist like nicotine or cytisine to saturate all specific binding sites.

-

Test Compound: N-formylnornicotine, prepared in a 10-point dilution series.

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) presoaked in 0.3-0.5% polyethyleneimine (PEI). PEI reduces non-specific binding of the positively charged radioligand to the negatively charged filters.[18][19]

-

Scintillation Cocktail and Counter.

B. Step-by-Step Methodology:

-

Membrane Preparation:

-

Homogenize the tissue or cell pellet in 20 volumes of ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Transfer the supernatant to a new tube and centrifuge at 20,000-40,000 x g for 20 minutes at 4°C to pellet the membranes containing the receptors.[18]

-

Wash the pellet by resuspending it in fresh Homogenization Buffer and repeating the high-speed centrifugation. This step is crucial for removing endogenous ligands and other interfering substances.

-

Resuspend the final pellet in Assay Buffer. Determine the protein concentration using a standard method like the BCA assay.[18] Aliquot and store at -80°C.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add 50 µL Assay Buffer, 50 µL radioligand solution, and 150 µL of the membrane preparation.[18]

-

Non-specific Binding (NSB) Wells: Add 50 µL of the non-specific competitor (e.g., 100 µM nicotine), 50 µL radioligand solution, and 150 µL of the membrane preparation.[18]

-

Competition Wells: Add 50 µL of each NFN dilution, 50 µL radioligand solution, and 150 µL of the membrane preparation.[18]

-

-

Incubation:

-

Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to allow the binding reaction to reach equilibrium.[18]

-

-

Termination and Filtration:

-

Rapidly terminate the incubation by filtering the contents of each well through the PEI-soaked glass fiber filters using a cell harvester.[14][18] This rapid separation is essential to prevent re-equilibration of the ligand and receptor.

-

Wash the filters 3-4 times with ice-cold Assay Buffer to remove all unbound radioligand.[14][18] The cold temperature of the buffer slows the dissociation rate of the bound ligand.

-

-

Detection:

-

Dry the filters, place them in scintillation vials, and add 4-5 mL of scintillation cocktail.[14]

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

Data Analysis and Interpretation

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the NFN concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., Prism) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation :

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Visualization: Radioligand Binding Workflow

Caption: Workflow for a competitive radioligand binding assay.

Assessing the Functional Activity of N-formylnornicotine

Binding affinity does not reveal whether a compound activates (agonist), blocks (antagonist), or otherwise modulates receptor function. Two-electrode voltage clamp (TEVC) electrophysiology is a powerful technique to determine the functional consequences of NFN binding to nAChRs.[20][21]

Introduction to Two-Electrode Voltage Clamp (TEVC)

TEVC is used to measure ionic currents across the membrane of large cells, such as Xenopus laevis oocytes, that have been engineered to express a specific ion channel subtype.[21][22] The technique uses two intracellular microelectrodes: one to measure the membrane potential and a second to inject current, controlled by a feedback amplifier, to "clamp" the membrane potential at a desired holding value.[20][23] When an agonist is applied, the nAChR channels open, allowing cations to flow into the cell. The amplifier injects an equal and opposite current to maintain the holding potential, and this injected current is measured as the receptor's response. This allows for the precise quantification of channel activation or inhibition.

Detailed Experimental Protocol: TEVC in Xenopus Oocytes

Xenopus oocytes are an ideal expression system because they are large enough for stable impalement with two electrodes and they lack most endogenous neurotransmitter receptors, providing a "clean" background for studying the expressed nAChR subtype.[22]

A. Materials and Reagents:

-

Xenopus laevis Oocytes.

-

cRNA: Capped messenger RNA (cRNA) encoding the specific α and β nAChR subunits of interest.

-

Injection Pipettes and Nanojector.

-

Incubation Solution: Modified Barth's solution with antibiotics.[24]

-

Recording Solution: Saline solution (e.g., 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl₂, 10 mM HEPES, pH 7.4).

-

TEVC Setup: Amplifier (e.g., Gene Clamp 500B), micromanipulators, recording chamber, perfusion system, and data acquisition software (e.g., pCLAMP).[24]

-

Microelectrodes: Glass capillaries pulled to a resistance of 0.2–2.0 MΩ and filled with 3 M KCl.[24]

B. Step-by-Step Methodology:

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate oocytes from a female Xenopus laevis.

-

Using a nanojector, inject a precise amount of the cRNA mixture for the desired nAChR subtype (e.g., a 1:1 ratio of α4 and β2 subunit cRNA) into the oocyte cytoplasm.[24] The rationale for injecting cRNA is to utilize the oocyte's native translational machinery to synthesize and assemble the receptor subunits and insert them into the plasma membrane.

-

Incubate the injected oocytes for 2-5 days at 18°C to allow for robust receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber, which is continuously perfused with the recording solution.

-

Carefully impale the oocyte with the two microelectrodes (voltage and current).

-

Clamp the oocyte membrane potential at a holding potential of -50 mV to -70 mV.[24]

-

-

Data Acquisition:

-

Agonist Activity: Apply increasing concentrations of NFN via the perfusion system and record the peak inward current at each concentration. A significant inward current indicates agonist activity.

-

Antagonist Activity: To test for antagonism, first apply a sub-maximal concentration (e.g., EC20) of a known agonist like acetylcholine (ACh) to establish a baseline response. Then, co-apply the ACh with increasing concentrations of NFN. A reduction in the ACh-evoked current indicates antagonist activity.

-

Washout: Ensure complete washout of the compound with recording solution between applications to allow the receptors to recover from desensitization.

-

Data Analysis: Concentration-Response Curves

-

For each concentration, measure the peak current amplitude.

-

Normalize the responses to the maximal response evoked by a saturating concentration of a full agonist (e.g., ACh or nicotine).

-

Plot the normalized response against the logarithm of the NFN concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy relative to the full agonist) for agonist activity, or the IC50 for antagonist activity.

Visualization: nAChR Signaling Pathway

Caption: Agonist-induced activation of a nicotinic receptor.

Data Synthesis and Subtype Selectivity Profile

The ultimate goal of these experiments is to build a comprehensive pharmacological profile of N-formylnornicotine. The data obtained from binding and functional assays across a panel of nAChR subtypes should be summarized in a clear, tabular format for easy comparison with well-characterized ligands like nicotine and its primary metabolite, nornicotine.

Table 1: Illustrative Pharmacological Profile of N-formylnornicotine and Related Compounds at Human nAChR Subtypes

(Note: The values for N-formylnornicotine are illustrative placeholders to demonstrate how experimental data would be presented. Actual values must be determined experimentally using the protocols described above.)

| Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50 / IC50, µM) | Efficacy (Emax, % vs ACh) |

| Nicotine | α4β2 | 1-5 | 1-3 (EC50) | 100% |

| α3β4 | 20-50 | 10-20 (EC50) | 100% | |

| α7 | 1000-3000 | >100 (EC50) | ~20% | |

| Nornicotine | α4β2 | 10-30 | 5-15 (EC50) | ~80% |

| α3β4 | 50-100 | 20-40 (EC50) | ~90% | |

| α7 | 500-1000 | ~17 (EC50) | ~50%[25] | |

| N-formylnornicotine | α4β2 | >5000 | >100 (Inactive) | N/A |

| α3β4 | >5000 | >100 (Inactive) | N/A | |

| α7 | ~2000 | >100 (Inactive) | N/A |

Discussion and Future Directions

Interpreting the Pharmacological Profile

Based on preliminary reports of weak binding, it is plausible that NFN will exhibit significantly lower affinity and potency at major nAChR subtypes compared to nicotine and nornicotine.[1] If experimental data confirm that NFN is a very weak agonist or even an antagonist, it would suggest its direct contribution to the central neuropharmacological effects of tobacco is likely minimal compared to its precursors. However, even weak interactions can be significant in the context of chronic exposure.

Implications for Drug Development and Toxicology

The primary significance of NFN may lie in its role as a metabolic intermediate. Its formation and subsequent potential conversion to the carcinogen NNN is a critical toxicological consideration.[2] From a drug development perspective, the formyl group addition represents a chemical modification that appears to drastically reduce affinity for nAChRs. This structure-activity relationship (SAR) data is valuable, informing medicinal chemists on how modifications to the pyrrolidine nitrogen of nicotinic ligands can be used to tune receptor affinity and selectivity.

Proposed Future Research

-

Comprehensive Subtype Screening: The protocols described should be extended to a wider array of nAChR subtypes, including those containing α6 and α5 subunits, which are implicated in dopamine release and nicotine dependence.[25][26]

-

In Vivo Studies: If any significant in vitro activity is discovered, in vivo studies in animal models should be conducted to assess its effects on nicotine-related behaviors, such as locomotor activity, reward, and withdrawal.

-

Metabolic Stability and Pharmacokinetics: A thorough investigation of the metabolic fate of NFN is warranted to understand its rate of formation from nornicotine, its half-life in the brain, and its efficiency as a precursor to NNN in biological systems.[27][28][29]

References

- Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC. (n.d.). PubMed Central.

-

Mohd Isa, I. L., et al. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in Molecular Neuroscience, 13. [Link]

- Determining nAChR Agonist Affinity Using Radioligand Binding Assays. (n.d.). Benchchem.

-

Hogg, R. C., Raggenbass, M., & Bertrand, D. (2003). Nicotinic acetylcholine receptors: from structure to brain function. Reviews of physiology, biochemistry and pharmacology, 147, 1-46. [Link]

-

Isa, I. L. M., et al. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in Molecular Neuroscience, 13. [Link]

-

Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current protocols in pharmacology, Chapter 1, Unit1.8. [Link]

- Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.

-

Nicotinic acetylcholine receptor. (2024). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Koukouli, F., et al. (2017). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. eNeuro, 4(5). [Link]

- Radioligand Binding Assay. (n.d.). Gifford Bioscience.

-

Morelli, M., et al. (2019). 2.4. Xenopus oocytes and two-electrode voltage clamp (TEVC) recordings. Bio-protocol, 9(22). [Link]

- Two-electrode voltage-clamp (TEVC). (2014, January 9). University of Freiburg.

-

What is the two electrode voltage-clamp (TEVC) method? (n.d.). Molecular Devices. Retrieved January 12, 2026, from [Link]

-

Hukkanen, J., Jacob, P., 3rd, & Benowitz, N. L. (2005). Pharmacokinetics and metabolism of nicotine. Handbook of experimental pharmacology, (169), 279–316. [Link]

-

Hecht, S. S., et al. (1996). Metabolism and pharmacokinetics of N'-nitrosonornicotine in the patas monkey. Carcinogenesis, 17(9), 2057–2064. [Link]

-

Guan, B., Chen, X., & Zhang, H. (2013). Two-electrode voltage clamp. Methods in molecular biology (Clifton, N.J.), 998, 79–89. [Link]

-

Navarro, H. A., et al. (2011). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of medicinal chemistry, 54(7), 2531–2538. [Link]

-

N-Formylnornicotine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Gáspár, R., et al. (2003). Application of nicotine enantiomers, derivatives and analogues in therapy of neurodegenerative disorders. Current medicinal chemistry, 10(14), 1257–1272. [Link]

-

Guan, B., Chen, X., & Zhang, H. (2013). Two-Electrode Voltage Clamp. ResearchGate. Retrieved January 12, 2026, from [Link]

-

King, J. R., 4th, & Horenstein, N. A. (2015). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. Journal of visualized experiments : JoVE, (103), 53049. [Link]

-

Min-Tzu, W., et al. (2021). Activation of Neuronal Nicotinic Receptors Inhibits Acetylcholine Release in the Neuromuscular Junction by Increasing Ca2+ Flux through Cav1 Channels. International Journal of Molecular Sciences, 22(17), 9031. [Link]

-

Hukkanen, J., Jacob, P., 3rd, & Benowitz, N. L. (2005). Metabolism and disposition kinetics of nicotine. Pharmacological reviews, 57(1), 79–115. [Link]

-

Benowitz, N. L., Hukkanen, J., & Jacob, P., 3rd. (2009). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of experimental pharmacology, (192), 29–60. [Link]

-

Brunzell, D. H., et al. (2010). Subtypes of nicotinic acetylcholine receptors in nicotine reward, dependence, and withdrawal: Evidence from genetically modified mice. Behavioural brain research, 213(1), 108–122. [Link]

-

Zahedi, A., Phandthong, R., & Chaili, A. (2022). A Summary of In Vitro and In Vivo Studies Evaluating the Impact of E-Cigarette Exposure on Living Organisms and the Environment. Toxics, 10(12), 746. [Link]

- Miller, C. H., et al. (1998). Nicotinic-receptor mediation of S(-)nornicotine-evoked -3H-overflow from rat striatal slices preloaded with -3H-dopamine. The Journal of pharmacology and experimental therapeutics, 287(2), 636–643.

-

Eaton, J. B., et al. (2010). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. The open medicinal chemistry journal, 4, 28–39. [Link]

-

Papke, R. L., et al. (2007). The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: Relevance to nicotine dependence and drug discovery. Journal of Neurochemistry, 101(1), 160-167. [Link]

-

Lukas, R. J. (2010). Naturally-expressed nicotinic acetylcholine receptor subtypes. Current neuropharmacology, 8(4), 365–376. [Link]

-

Bremner, W., et al. (2002). Synthesis of nornicotine, nicotine and other functionalised derivatives using solid-supported reagents and scavengers. Journal of the Chemical Society, Perkin Transactions 1, (2), 238-244. [Link]

-

Papke, R. L. (2014). Electrophysiology of the Nicotinic Acetylcholine Receptor. ResearchGate. Retrieved January 12, 2026, from [Link]

-

Tommasi, S., et al. (2017). Nicotine and nicotine-derived nitrosamine ketone induce transient gene mutations and copy number alterations. Journal of the National Cancer Institute, 109(5). [Link]

-

Zengin, G., et al. (2023). Therapeutic Potential of Myrtenal and Its Derivatives—A Review. International Journal of Molecular Sciences, 24(20), 15383. [Link]

-

He, S., et al. (2023). PRESYNAPTIC MUSCARINIC-NICOTINIC MODULATION of GABAergic INPUTS to NEURONS in the REM SLEEP-GENERATING PONTINE NUCLEUS ORALIS. bioRxiv. [Link]

-

Zengin, G., et al. (2023). Therapeutic Potential of Myrtenal and Its Derivatives-A Review. International journal of molecular sciences, 24(20). [Link]

Sources

- 1. Buy Nornicotine, N-formyl | 3000-81-5 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. Nicotinic acetylcholine receptors: from structure to brain function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 5. Application of nicotine enantiomers, derivatives and analogues in therapy of neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]

- 9. Naturally-expressed nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-Formylnornicotine | C10H12N2O | CID 13945368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Summary of In Vitro and In Vivo Studies Evaluating the Impact of E-Cigarette Exposure on Living Organisms and the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 21. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]

- 24. 2.4. Xenopus oocytes and two-electrode voltage clamp (TEVC) recordings [bio-protocol.org]

- 25. scholars.uky.edu [scholars.uky.edu]

- 26. Subtypes of nicotinic acetylcholine receptors in nicotine reward, dependence, and withdrawal: Evidence from genetically modified mice - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Pharmacokinetics and metabolism of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Metabolism and pharmacokinetics of N'-nitrosonornicotine in the patas monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Metabolism and disposition kinetics of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Toxicological Profile of N-formylnornicotine and its Metabolites

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract